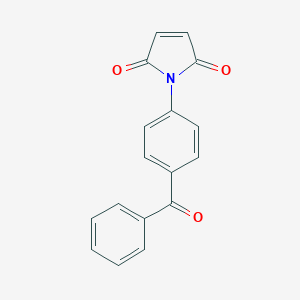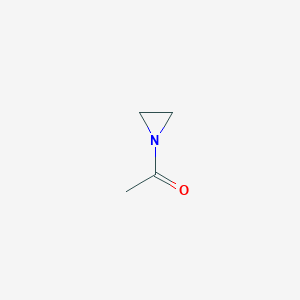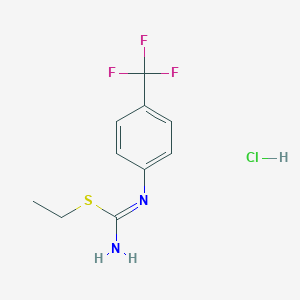
4-(马来酰亚胺)苯偶姻
概述
描述
4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent that contains a sulfhydryl-specific group and a photo-active group. It is commonly used in various scientific fields due to its unique chemical properties, particularly in the study of polymer cross-linking and modification .
科学研究应用
4-(Maleimido)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Medicine: Research into drug delivery systems and biomaterials often utilizes this compound for its cross-linking properties.
Industry: It is used in the production of advanced materials with specific mechanical and thermal properties.
作用机制
Target of Action
The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .
Mode of Action
4-(Maleimido)benzophenone interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .
Biochemical Pathways
The biochemical pathways affected by 4-(Maleimido)benzophenone are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .
Pharmacokinetics
It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.
Result of Action
The result of the action of 4-(Maleimido)benzophenone is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .
Action Environment
The action of 4-(Maleimido)benzophenone is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of 4-(Maleimido)benzophenone are dependent on these environmental conditions.
生化分析
Biochemical Properties
4-(Maleimido)benzophenone plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. The maleimide group in 4-(Maleimido)benzophenone reacts specifically with thiol groups present in cysteine residues of proteins, forming stable thioether bonds. This property makes it an effective cross-linking agent for studying protein-protein interactions and protein modifications. Additionally, the benzophenone moiety can be activated by ultraviolet light to form reactive intermediates that can insert into C-H bonds, further enhancing its utility in biochemical applications .
Cellular Effects
4-(Maleimido)benzophenone has been shown to influence various cellular processes. Its ability to cross-link proteins can affect cell signaling pathways by stabilizing protein complexes or inhibiting protein-protein interactions. This can lead to alterations in gene expression and cellular metabolism. For example, cross-linking of cell surface receptors by 4-(Maleimido)benzophenone can modulate signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(Maleimido)benzophenone involves its dual reactivity towards thiol groups and C-H bonds. The maleimide group forms covalent bonds with thiol groups in proteins, while the benzophenone moiety can be photoactivated to generate reactive intermediates that insert into C-H bonds. This dual reactivity allows 4-(Maleimido)benzophenone to cross-link proteins and other biomolecules, thereby modulating their function and interactions. Additionally, the cross-linking of proteins by 4-(Maleimido)benzophenone can lead to changes in gene expression by stabilizing transcription factor complexes or inhibiting their interactions with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Maleimido)benzophenone can change over time due to its stability and degradation. The compound is generally stable under inert gas and low-temperature conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term studies have shown that 4-(Maleimido)benzophenone can have lasting effects on cellular function, including sustained changes in protein interactions and gene expression. These effects are often dependent on the duration and intensity of exposure to the compound .
Dosage Effects in Animal Models
The effects of 4-(Maleimido)benzophenone in animal models vary with different dosages. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At higher doses, 4-(Maleimido)benzophenone can induce toxic effects, including cellular stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired cross-linking without adverse effects. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .
Metabolic Pathways
4-(Maleimido)benzophenone is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the overall metabolic flux and levels of metabolites in cells. Additionally, 4-(Maleimido)benzophenone can affect the activity of enzymes involved in redox reactions and cellular detoxification .
Transport and Distribution
Within cells and tissues, 4-(Maleimido)benzophenone is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or passive diffusion and can accumulate in specific cellular compartments. Its distribution is influenced by its interactions with cellular proteins and lipids, which can affect its localization and activity. The transport and distribution of 4-(Maleimido)benzophenone are critical for its effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 4-(Maleimido)benzophenone is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its targeting signals and post-translational modifications. This localization can influence its activity and function, as it can interact with organelle-specific proteins and enzymes. Understanding the subcellular localization of 4-(Maleimido)benzophenone is essential for elucidating its role in cellular processes .
准备方法
The synthesis of 4-(Maleimido)benzophenone typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction conditions usually require a solvent such as chloroform or dimethylformamide (DMF) and are carried out at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(Maleimido)benzophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: It is relatively stable and less sensitive to reduction compared to analogous reagents.
Substitution: The compound can participate in substitution reactions, particularly involving its maleimide and benzophenone groups.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-(Maleimido)benzophenone is unique due to its dual functionality as a sulfhydryl-specific and photo-active cross-linking reagent. Similar compounds include:
Benzophenone-4-maleimide: Shares similar properties but may differ in specific applications and stability.
Sulfo-NHS-LC-Diazirine: Another cross-linking reagent with different functional groups and applications.
These compounds are used in various fields, but 4-(Maleimido)benzophenone stands out for its stability in water and efficiency in forming covalent bonds under ultraviolet light .
属性
IUPAC Name |
1-(4-benzoylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZEXQRIOURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239207 | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92944-71-3 | |
| Record name | Benzophenone-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenz[a,h]acridine](/img/structure/B14076.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)









